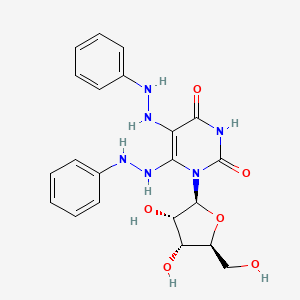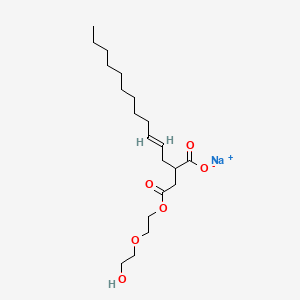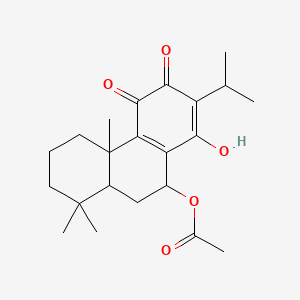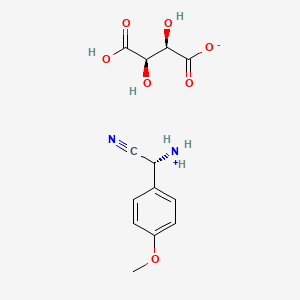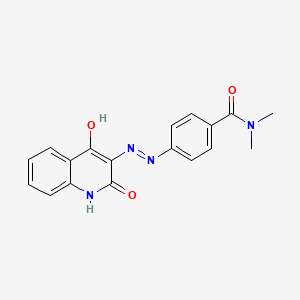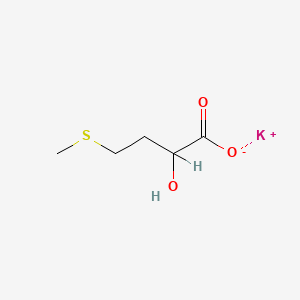
Potassium (1)-2-hydroxy-4-(methylthio)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a potassium ion, a hydroxy group, and a methylthio group attached to a butyrate backbone. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1)-2-hydroxy-4-(methylthio)butyrate typically involves the reaction of 2-hydroxy-4-(methylthio)butyric acid with a potassium base. The reaction is usually carried out in an aqueous medium to facilitate the dissolution of the potassium base and the acid. The reaction conditions often include moderate temperatures and stirring to ensure complete reaction and formation of the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1)-2-hydroxy-4-(methylthio)butyrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methylthio group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-oxo-4-(methylthio)butyrate, while reduction can produce 2-hydroxy-4-(methylthio)butanol.
Applications De Recherche Scientifique
Potassium (1)-2-hydroxy-4-(methylthio)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement in certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Potassium (1)-2-hydroxy-4-(methylthio)butyrate involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups allow it to participate in various biochemical reactions. It can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and detoxification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (1)-2-hydroxy-4-(methylthio)butyrate: Similar in structure but with a sodium ion instead of potassium.
Calcium (1)-2-hydroxy-4-(methylthio)butyrate: Contains a calcium ion, which can affect its solubility and reactivity.
Magnesium (1)-2-hydroxy-4-(methylthio)butyrate: Another similar compound with a magnesium ion.
Uniqueness
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity. The potassium ion can also affect the compound’s interaction with enzymes and other biomolecules, making it distinct from its sodium, calcium, and magnesium counterparts.
Propriétés
Numéro CAS |
94087-93-1 |
|---|---|
Formule moléculaire |
C5H9KO3S |
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
potassium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H10O3S.K/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
QPGIAWUCRXQJRD-UHFFFAOYSA-M |
SMILES canonique |
CSCCC(C(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



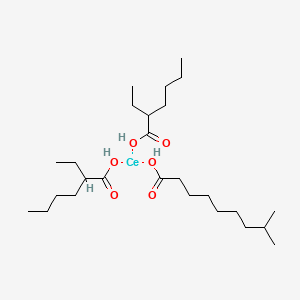
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
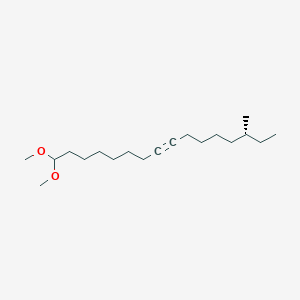
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
